molecular formula C11H14O2 B11955512 2-Ethyl-4-phenyl-1,3-dioxolane

2-Ethyl-4-phenyl-1,3-dioxolane

Cat. No.: B11955512
M. Wt: 178.23 g/mol
InChI Key: YKGKRDIKDNYZNF-UHFFFAOYSA-N
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Description

2-Ethyl-4-phenyl-1,3-dioxolane is an organic compound with the molecular formula C11H14O2. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Another approach involves the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and stability of the final product. Industrial methods may also employ advanced catalysts and dehydrating agents to enhance the reaction rate and selectivity .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-phenyl-1,3-dioxolane involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions during synthetic transformations. The compound can undergo ring-opening reactions under acidic or basic conditions, allowing for the selective deprotection of carbonyl groups . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-phenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable intermediate in various synthetic applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-ethyl-4-phenyl-1,3-dioxolane

InChI

InChI=1S/C11H14O2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3

InChI Key

YKGKRDIKDNYZNF-UHFFFAOYSA-N

Canonical SMILES

CCC1OCC(O1)C2=CC=CC=C2

Origin of Product

United States

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